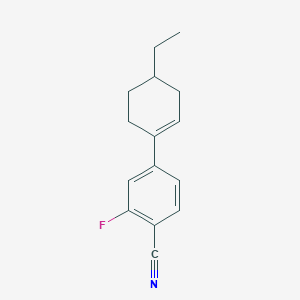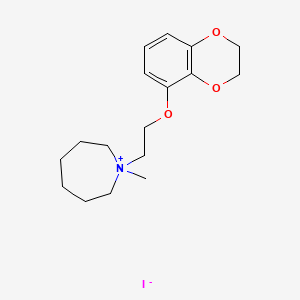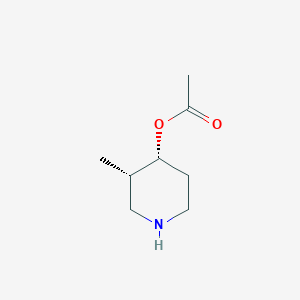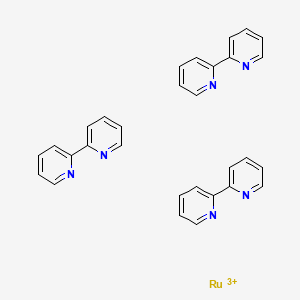
Tris(bipyridyl)ruthenium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Tris(bipyridyl)ruthenium(3+) typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine in an aqueous solution. During this process, ruthenium(III) is reduced to ruthenium(II), and hypophosphorous acid is often used as a reducing agent . The resulting product is a red crystalline salt, which can be further purified by recrystallization. Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
Tris(bipyridyl)ruthenium(3+) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation to form [Ru(bpy)₃]³⁺, which can then be reduced back to [Ru(bpy)₃]²⁺ by an analyte species, resulting in the emission of light . This chemiluminescence reaction is widely used in analytical applications. Common reagents used in these reactions include tertiary aliphatic amines and other reducing agents .
Wissenschaftliche Forschungsanwendungen
Tris(bipyridyl)ruthenium(3+) has a wide range of scientific research applications. In chemistry, it is used as a luminophore in electrochemiluminescence (ECL) sensors, which are employed in immunoassay sensors, DNA sensors, and aptasensors . In biology and medicine, it is used for bio-imaging and latent fingerprint detection . Additionally, it has applications in point-of-care testing and the detection of non-biomolecules .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Tris(bipyridyl)ruthenium(3+) is often compared with other ruthenium polypyridyl complexes, such as Tris(2,2’-bipyridyl)ruthenium(II) hexafluorophosphate . While these compounds share similar structures and optical properties, Tris(bipyridyl)ruthenium(3+) is unique in its high chemical stability and quantum efficiency, making it the gold-standard luminophore in ECL applications . Other similar compounds include nido-carborane-substituted ruthenium complexes, which exhibit deep-red phosphorescence and are used in optical materials .
Eigenschaften
CAS-Nummer |
18955-01-6 |
|---|---|
Molekularformel |
C30H24N6Ru+3 |
Molekulargewicht |
569.6 g/mol |
IUPAC-Name |
2-pyridin-2-ylpyridine;ruthenium(3+) |
InChI |
InChI=1S/3C10H8N2.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+3 |
InChI-Schlüssel |
NOXRHOGZVHSGDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



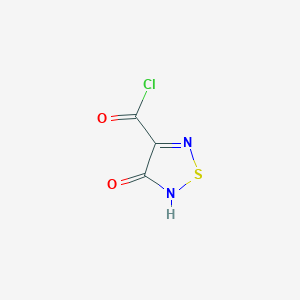

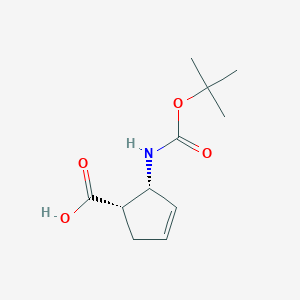
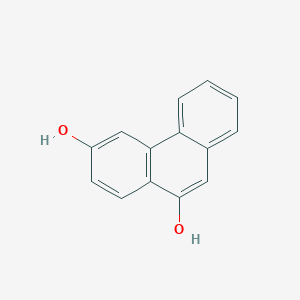
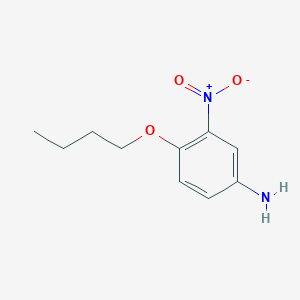
![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13833710.png)
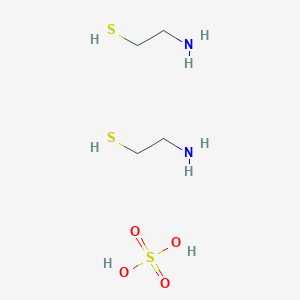
![(2E,4E)-5-[(1S,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-(hydroxymethyl)penta-2,4-dienoic acid](/img/structure/B13833721.png)
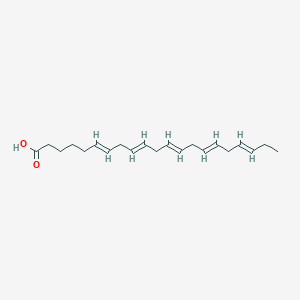
![Methyl 4-{[(e)-(4-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B13833730.png)
